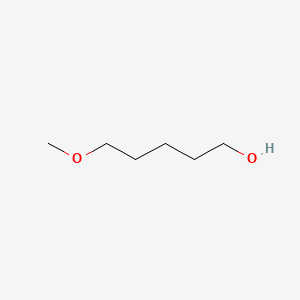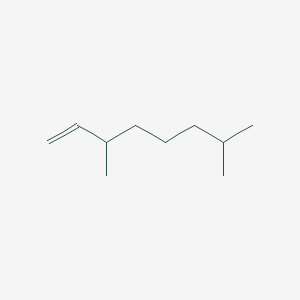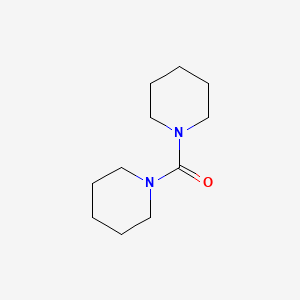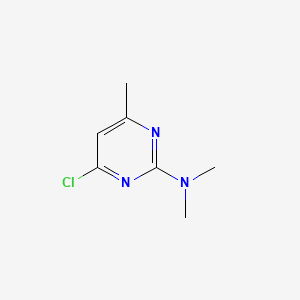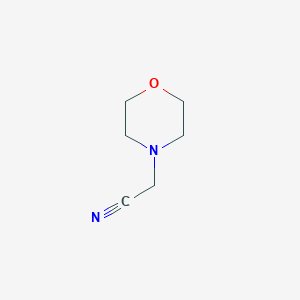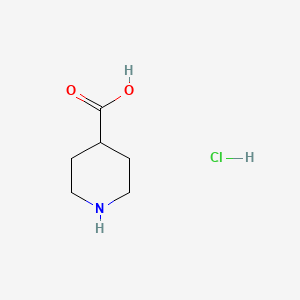
ジ-2-ピリジルチオカーボネート
概要
説明
Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C11H8N2O2S . It is used in the synthesis of 10-des (carbamoyloxy)-10-isothiocyanatoporfiromycin and as a substitute for thiophosgene in the preparation of isothiocyanate .
Chemical Reactions Analysis
Di-2-Pyridyl Thionocarbonate reacts with amines to produce corresponding isothiocyanates at room temperature . It also reacts with N,N′-disubstituted thio-ureas in the presence of 4-dimethylaminopyridine as a catalyst to produce corresponding carbodiimides in high yields .
Physical and Chemical Properties Analysis
Di-2-Pyridyl Thionocarbonate has a density of 1.3±0.1 g/cm3, a boiling point of 358.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 170.7±27.3 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 173.3±3.0 cm3 .
科学的研究の応用
イソチオシアネートの合成
ジ-2-ピリジルチオカーボネート: は、アミンからイソチオシアネートを合成するためのチオホスゲンに対する安全な代替手段として使用されます 。イソチオシアネートは、その生物活性により、医薬品や農薬の開発において重要です。
カルボン酸のエステル化
この化合物は、カルボン酸のエステル化において効果的な試薬として役立ちます 。このプロセスは、香料、香味料、およびポリマーの合成における重要な中間体であるさまざまなエステルの製造において重要です。
アルドキシムの脱水
ジ-2-ピリジルチオカーボネート: は、アルドキシムの脱水を促進し、それらをニトリルに変換します 。ニトリルは、繊維、樹脂、およびゴム製品の製造において化学工業で重要です。
環状チオカーボネートの調製
この化合物は、1,2-ジオールおよび1,3-ジオールから環状チオカーボネートを調製するのに役立ちます 。環状チオカーボネートは、モノマーまたは架橋剤として使用されるポリマー化学に用途があります。
10-デス(カルバモイルオキシ)-10-イソチオシアナトポルフィロマイシンの合成
これは、抗腫瘍抗生物質としての可能性について研究されているポルフィロマイシンの誘導体である10-デス(カルバモイルオキシ)-10-イソチオシアナトポルフィロマイシンの合成に使用されます 。
有機合成試薬
ジ-2-ピリジルチオカーボネート: は、有機合成において一般的に使用される試薬です。 これは、芳香族化合物の酸化剤および触媒として作用し、アルコール、アルデヒド、およびケトンなどの求電子基の酸化を促進して、対応するエステル、酸、またはケトン化合物を形成します .
Safety and Hazards
Di-2-Pyridyl Thionocarbonate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the victim should be moved to fresh air .
作用機序
Target of Action
It’s known that this compound is commonly used in organic synthesis as an oxidizing and catalyzing agent .
Mode of Action
Di-2-Pyridyl Thionocarbonate interacts with its targets by oxidizing electrophilic groups on aromatic compounds such as alcohols, aldehydes, and ketones, resulting in the formation of corresponding esters, acids, or ketone compounds . It can also catalyze the formation of C-C bonds, promoting the polycyclization reactions of aromatic compounds .
Action Environment
It’s known that it is stable at room temperature and soluble in many organic solvents such as ethanol and dimethylformamide .
生化学分析
Biochemical Properties
Di-2-Pyridyl Thionocarbonate plays a significant role in biochemical reactions, particularly in the synthesis of isothiocyanates. It interacts with various enzymes and proteins, facilitating the formation of isothiocyanate groups. The compound is known to interact with enzymes such as thiolases and transferases, which are involved in the transfer of sulfur-containing groups. The nature of these interactions involves the formation of covalent bonds between Di-2-Pyridyl Thionocarbonate and the active sites of these enzymes, leading to the formation of isothiocyanate intermediates .
Cellular Effects
Di-2-Pyridyl Thionocarbonate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, Di-2-Pyridyl Thionocarbonate can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Di-2-Pyridyl Thionocarbonate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Di-2-Pyridyl Thionocarbonate can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-2-Pyridyl Thionocarbonate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture. Long-term studies have shown that Di-2-Pyridyl Thionocarbonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Di-2-Pyridyl Thionocarbonate in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity. High doses of Di-2-Pyridyl Thionocarbonate can cause oxidative stress, organ damage, and alterations in metabolic pathways. These effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
Di-2-Pyridyl Thionocarbonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thiolases and transferases, which play key roles in the transfer and modification of sulfur-containing groups. These interactions can affect metabolic flux and alter the levels of specific metabolites. Di-2-Pyridyl Thionocarbonate can also influence the activity of cofactors involved in these pathways, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, Di-2-Pyridyl Thionocarbonate is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and its distribution to various tissues. Additionally, Di-2-Pyridyl Thionocarbonate can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s overall effects on cellular function .
Subcellular Localization
Di-2-Pyridyl Thionocarbonate exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Di-2-Pyridyl Thionocarbonate can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of Di-2-Pyridyl Thionocarbonate is essential for elucidating its precise biochemical effects .
特性
IUPAC Name |
dipyridin-2-yloxymethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOVSVBLHGFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352128 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-50-3 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Di-2-pyridyl Thionocarbonate in the context of the provided research papers?
A1: The research highlights Di-2-pyridyl thionocarbonate's utility as a reagent for converting amine groups into isothiocyanate groups. This transformation is particularly useful for bioconjugation, as demonstrated by its use in attaching mitomycin derivatives to phosphorothioate oligodeoxynucleotides [].
Q2: Can you elaborate on the reaction mechanism of Di-2-pyridyl Thionocarbonate with amines?
A2: While the provided papers don't delve into the detailed mechanism, it's known that Di-2-pyridyl Thionocarbonate reacts with primary amines to form an intermediate thiourea derivative. This intermediate then undergoes cyclization and elimination of 2-mercaptopyridine, yielding the desired isothiocyanate [, ].
Q3: The research mentions improved yields in aqueous solutions for certain reactions involving Di-2-pyridyl Thionocarbonate. Why might this be the case?
A3: The improved yields in aqueous solutions, specifically observed with 10-decarbamoyl-10-O-thiocarbonylimidazoles compared to their carbonyl counterparts, could be attributed to several factors. These include better solubility of reactants or intermediates, altered reaction kinetics in aqueous media, or potentially a change in the rate-limiting step of the reaction mechanism []. Further investigation is required to pinpoint the exact reasons.
Q4: Apart from its use in synthesizing isothiocyanates, are there other applications of Di-2-pyridyl Thionocarbonate in organic chemistry?
A4: Yes, Di-2-pyridyl Thionocarbonate is also known to facilitate the preparation of carbodiimides, another important class of compounds in organic synthesis [, ]. It can act as a dehydrating and dehydrosulfurization reagent in specific reactions [].
Q5: What are the advantages of using Di-2-pyridyl Thionocarbonate over other reagents for isothiocyanate synthesis?
A5: Di-2-pyridyl Thionocarbonate offers advantages such as mild reaction conditions, relatively good yields, and the formation of 2-mercaptopyridine as a byproduct, which can be easily removed from the reaction mixture [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


